molecular formula C40H68N2O8 B10778851 Bistramide A

Bistramide A

Cat. No.: B10778851
M. Wt: 705.0 g/mol
InChI Key: HXZRMADPDYFMEB-FTTMEYFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bistramide A involves several complex steps. One notable method includes the preparation of a 35-member stereoisomer library of this compound, which involves the use of crotylsilane reagents in a [4+2]-annulation methodology . The spiroketal subunit of this compound is modified at the C39-alcohol to provide stereochemical diversification . Another approach involves the diverted total synthesis, focusing on the preparation of analogs with oxygenation at the C29 position .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the research focuses on laboratory-scale synthesis for biological evaluation.

Chemical Reactions Analysis

Properties

Molecular Formula

C40H68N2O8

Molecular Weight

705.0 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8R)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide

InChI

InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33+,34+,35-,36+,37-,40-/m0/s1

InChI Key

HXZRMADPDYFMEB-FTTMEYFSSA-N

Isomeric SMILES

C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C

Canonical SMILES

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.